6-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core, a dimethoxyphenyl group, and an ethylpiperazine moiety. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Ethylpiperazine Moiety: The ethylpiperazine group is typically attached via nucleophilic substitution reactions, where the piperazine ring reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one
- 6-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one
Uniqueness
6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to the presence of the ethylpiperazine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity to targets, and overall efficacy in various applications.
Properties
Molecular Formula |
C18H24N4O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H24N4O3/c1-4-21-7-9-22(10-8-21)18-19-14(12-17(23)20-18)13-5-6-15(24-2)16(11-13)25-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20,23) |
InChI Key |
QYLBCSSXXLWQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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